![molecular formula C18H18Cl3N3OS B4762823 N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4762823.png)
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide, also known as ML218, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds and has been shown to possess unique pharmacological properties.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide acts by binding to a specific site on the M4 receptor, which leads to an increase in the receptor's sensitivity to acetylcholine. This results in an increase in dopamine release in the brain, which can have a positive effect on cognitive function and motor control. The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide is still being studied, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can improve cognitive function and motor control. It has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the M4 receptor. Additionally, N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide is its high selectivity for the M4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects at lower concentrations. Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide is a complex and time-consuming process, which can make it difficult to produce large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective M4 receptor modulators, which could have greater therapeutic potential for the treatment of neuropsychiatric disorders. Additionally, further studies are needed to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide and its effects on other signaling pathways in the brain. Finally, the anti-inflammatory properties of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide suggest that it may have potential therapeutic applications in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to be a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which plays a key role in regulating dopamine release in the brain. This makes N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide a potential candidate for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3OS/c1-25-17-5-2-12(19)10-16(17)22-18(26)24-8-6-23(7-9-24)13-3-4-14(20)15(21)11-13/h2-5,10-11H,6-9H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOAKZRMLOKHGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.